Teniloxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Initially investigated as a neuroprotective and nootropic agent for the treatment of cerebrovascular insufficiency in the 1980s, it was ultimately developed and approved as an antidepressant . Teniloxazine acts as a potent norepinephrine reuptake inhibitor, with fair selectivity over the serotonin and dopamine transporters, and also behaves as an antagonist of the 5-HT2A receptor .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Teniloxazin umfasst mehrere wichtige Schritte:

Amidbildung: Die Reaktion zwischen 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol und Chloracetylchlorid bildet eine Zwischenverbindung.

Ringschluss: In Gegenwart von Natriummetall wird der Morpholinring geschlossen.

Lactamreduktion: Unter Verwendung von Lithiumaluminiumhydrid wird das Lactam zu 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholin reduziert.

Urethanbildung: Die Behandlung mit Ethylchlorformiat ergibt das Urethan.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Teniloxazin folgen in der Regel den oben genannten Synthesewegen mit Optimierungen für die Großproduktion, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation: Teniloxazin kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiophenring.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die in Zwischenprodukten während der Synthese vorhanden sind.

Substitution: Substitutionsreaktionen sind häufig, insbesondere bei der Bildung von Zwischenprodukten, bei denen funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid wird häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Chloracetylchlorid und Ethylchlorformiat werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Teniloxazin selbst, wobei Zwischenprodukte während des Syntheseprozesses gebildet werden.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Als Noradrenalin-Wiederaufnahmehemmer wird Teniloxazin in der Forschung verwendet, um Neurotransmitterbahnen und deren Modulation zu untersuchen.

Biologie: Es wird verwendet, um die Auswirkungen von Noradrenalin auf verschiedene biologische Prozesse zu untersuchen, einschließlich der Stimmungsregulation und der kognitiven Funktion.

Medizin: Teniloxazin wird hauptsächlich als Antidepressivum eingesetzt.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll bei der Entwicklung neuer Pharmazeutika und therapeutischer Mittel.

5. Wirkmechanismus

Teniloxazin übt seine Wirkung hauptsächlich durch Hemmung der Wiederaufnahme von Noradrenalin aus, wodurch seine Verfügbarkeit im synaptischen Spalt erhöht wird. Diese Wirkung verstärkt die noradrenerge Neurotransmission, die mit einer Verbesserung der Stimmung und der kognitiven Funktion verbunden ist. Zusätzlich wirkt Teniloxazin als Antagonist des 5-HT2A-Rezeptors, was zu seinen antidepressiven Wirkungen beitragen kann .

Ähnliche Verbindungen:

- Bifemelan

- Indeloxazin

- Viloxazin

Vergleich:

- Bifemelan: Wie Teniloxazin wird Bifemelan als Antidepressivum eingesetzt und besitzt neuroprotektive Eigenschaften. Es wirkt hauptsächlich als Serotonin-Wiederaufnahmehemmer.

- Indeloxazin: Diese Verbindung hat ebenfalls antidepressive und neuroprotektive Wirkungen, unterscheidet sich jedoch in ihrer chemischen Struktur und ihren spezifischen Rezeptor-Zielstrukturen.

- Viloxazin: Ähnlich wie Teniloxazin ist Viloxazin ein Noradrenalin-Wiederaufnahmehemmer. Viloxazin wurde neben Depressionen auch für die Behandlung von Aufmerksamkeitsdefizit-Hyperaktivitätsstörung (ADHS) umfassend untersucht .

Die einzigartige Kombination aus Noradrenalin-Wiederaufnahmehemmung und 5-HT2A-Rezeptor-Antagonismus von Teniloxazin unterscheidet es von diesen ähnlichen Verbindungen und bietet ein eigenständiges pharmakologisches Profil.

Wissenschaftliche Forschungsanwendungen

Antidepressant Treatment

Clinical Efficacy : Teniloxazine has been studied for its effectiveness in treating major depressive disorder (MDD). Research indicates that it may provide a viable alternative to traditional selective serotonin reuptake inhibitors (SSRIs), especially for patients who do not respond adequately to first-line treatments. Its unique mechanism of action allows it to target norepinephrine pathways, which can be beneficial for certain types of depression .

Case Studies :

- A study involving elderly patients demonstrated that this compound could effectively alleviate symptoms of mild depression, suggesting its applicability in geriatric psychiatry where SSRIs are often less tolerated due to side effects .

- Another clinical trial highlighted its potential to improve depressive symptoms in patients with chronic illnesses, showcasing its role in integrated care settings where mental health and physical health intersect .

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. Early studies suggested that it may enhance cerebral energy metabolism, which is crucial in conditions like stroke or traumatic brain injury. This property positions this compound as a candidate for further research into neurodegenerative diseases and cognitive disorders .

Pharmacogenetic Considerations

The application of pharmacogenetic testing alongside this compound treatment has shown promise in optimizing antidepressant therapy. By understanding individual genetic variations, clinicians can tailor treatment plans that enhance efficacy and minimize adverse effects. This approach is particularly relevant given the complex nature of depression and the varying responses to antidepressants among different populations .

Comparative Analysis of this compound with Other Antidepressants

| Feature | This compound | SSRIs | SNRIs |

|---|---|---|---|

| Mechanism of Action | Norepinephrine reuptake inhibitor | Selective serotonin reuptake inhibitor | Serotonin-norepinephrine reuptake inhibitor |

| Target Receptors | 5-HT2A antagonist | Primarily serotonin | Serotonin and norepinephrine |

| Common Uses | Major depressive disorder, neuroprotection | Major depressive disorder, anxiety disorders | Major depressive disorder, generalized anxiety disorder |

| Side Effects | Generally well-tolerated; fewer sexual side effects reported | Weight gain, sexual dysfunction | Increased blood pressure, insomnia |

| Population Studies | Effective in elderly populations; less studied in younger demographics | Widely studied across demographics | Effective but with notable side effects |

Wirkmechanismus

Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is associated with improved mood and cognitive function. Additionally, this compound acts as an antagonist of the 5-HT2A receptor, which may contribute to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

- Bifemelane

- Indeloxazine

- Viloxazine

Comparison:

- Bifemelane: Like Teniloxazine, Bifemelane is used as an antidepressant and has neuroprotective properties. it primarily acts as a serotonin reuptake inhibitor.

- Indeloxazine: This compound also has antidepressant and neuroprotective effects but differs in its chemical structure and specific receptor targets.

- Viloxazine: Similar to this compound, Viloxazine is a norepinephrine reuptake inhibitor. Viloxazine has been more widely studied for its use in treating Attention Deficit Hyperactivity Disorder (ADHD) in addition to depression .

This compound’s unique combination of norepinephrine reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds, offering a distinct pharmacological profile.

Biologische Aktivität

Teniloxazine, also known as Lucelan or Metatone, is a compound primarily recognized for its antidepressant properties. It functions as a norepinephrine reuptake inhibitor and exhibits additional activity on serotonin and dopamine reuptake, contributing to its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in the brain. This neurotransmitter is crucial for mood regulation and cognitive functions. The compound also acts as a weak inhibitor of serotonin and dopamine reuptake, although its effect on these neurotransmitters is less pronounced compared to norepinephrine .

Additionally, this compound antagonizes the 5-HT2A receptor, which is associated with its antidepressant effects. This unique combination of actions distinguishes this compound from other antidepressants that primarily target serotonin pathways .

Clinical Applications

This compound is primarily utilized in treating major depressive disorders (MDD). Its profile suggests that it may be effective without the common side effects associated with traditional antidepressants, such as anticholinergic or sedative effects. Clinical evaluations have indicated that this compound does not significantly interact with cytochrome P450 enzymes, which are critical for drug metabolism. This characteristic makes it particularly advantageous in polypharmacy scenarios where patients are on multiple medications .

Efficacy in Depression

A review of clinical studies indicates that this compound has been effective in treating mild to moderate depression, particularly among elderly populations. For instance, a study highlighted its use in older adults where it demonstrated significant improvements in depressive symptoms without the typical risks associated with other treatments .

Comparative Studies

Comparative studies have shown that this compound's efficacy can be comparable to other newer-generation antidepressants. In one study, patients treated with this compound exhibited reductions in depression severity similar to those treated with standard SSRIs (Selective Serotonin Reuptake Inhibitors) .

Summary of Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound:

| Activity | Description |

|---|---|

| Norepinephrine Reuptake Inhibition | Enhances norepinephrine levels, crucial for mood and cognition |

| Serotonin Reuptake Inhibition | Weak inhibition; contributes to overall antidepressant effect |

| Dopamine Reuptake Inhibition | Weak inhibition; less significant than norepinephrine |

| 5-HT2A Receptor Antagonism | Enhances mood-regulating neurotransmitter release |

| Cytochrome P450 Interaction | Minimal interaction; advantageous for patients on multiple medications |

Neuroprotective Properties

Emerging research suggests potential neuroprotective properties of this compound, indicating possible applications in conditions related to cerebrovascular insufficiency and cognitive decline. Studies are ongoing to explore these aspects further, focusing on its ability to protect neuronal health while managing depressive symptoms .

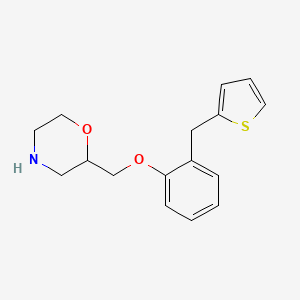

Eigenschaften

CAS-Nummer |

62473-79-4 |

|---|---|

Molekularformel |

C16H19NO2S |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |

InChI |

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2 |

InChI-Schlüssel |

OILWWIVKIDXCIB-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

Kanonische SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

Synonyme |

sufoxazine teniloxazine Y 8894 Y-8894 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.